

An In-depth Technical Guide to 1,4-Diethoxybutane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,4-Diethoxybutane**

Cat. No.: **B077941**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diethoxybutane is a diether that presents as a colorless liquid. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its current and potential applications, particularly within the realms of organic synthesis and as a high-boiling point solvent. While direct applications in drug development are not prominent, its utility as a solvent in synthetic routes for active pharmaceutical ingredients is considered. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using detailed diagrams.

Introduction

1,4-Diethoxybutane, also known as 1,4-butanediol diethyl ether, is an organic compound with the chemical formula $C_8H_{18}O_2$.^[1] Structurally, it consists of a four-carbon butane chain with ethoxy groups ($-OCH_2CH_3$) attached to the first and fourth carbon atoms. This structure imparts properties that make it a subject of interest as a polar aprotic solvent for various chemical transformations. This guide aims to be a thorough resource for professionals requiring in-depth knowledge of this compound.

Physical and Chemical Properties

The physical and chemical characteristics of **1,4-Diethoxybutane** are summarized below. These properties are crucial for its handling, application in reactions, and purification.

Physical Properties

A compilation of the key physical properties of **1,4-Diethoxybutane** is presented in Table 1.

Table 1: Physical Properties of **1,4-Diethoxybutane**

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ O ₂	[1][2]
Molecular Weight	146.23 g/mol	[1][2]
CAS Number	13344-00-8	[1][2]
Appearance	Colorless liquid	[3]
Boiling Point	163 - 165.3 °C at 760 mmHg	[ChemIndex]
Density	0.833 - 0.843 g/cm ³	[ChemIndex, Stenutz]
Refractive Index	1.403 - 1.406	[ChemIndex, Stenutz]
Flash Point	34.7 °C	[ChemIndex]
Vapor Pressure	2.48 mmHg at 25°C	[ChemIndex]
Solubility	Information on specific solubility values is limited, but as a diether, it is expected to be sparingly soluble in water and miscible with many organic solvents.	

Chemical Properties

The chemical behavior of **1,4-Diethoxybutane** is largely defined by the ether functional groups.

- Reactivity: Ethers are generally considered to be of low reactivity, making them excellent solvents for a wide range of reactions.^[4] They are resistant to attack by bases, and mild oxidizing and reducing agents.^[5] However, they can be cleaved by strong acids, such as HBr or HI, under harsh conditions.
- Peroxide Formation: Like many ethers, **1,4-Diethoxybutane** can form explosive peroxides upon prolonged exposure to air and light.^{[4][6]} It is therefore crucial to test for the presence of peroxides before heating or distilling this compound.
- Thermal Decomposition: While specific data on the thermal decomposition of **1,4-Diethoxybutane** is not readily available, ethers, in general, can decompose at high temperatures, potentially yielding a mixture of alkanes, alkenes, and aldehydes.^[7]

Table 2: Computed Chemical Properties of **1,4-Diethoxybutane**

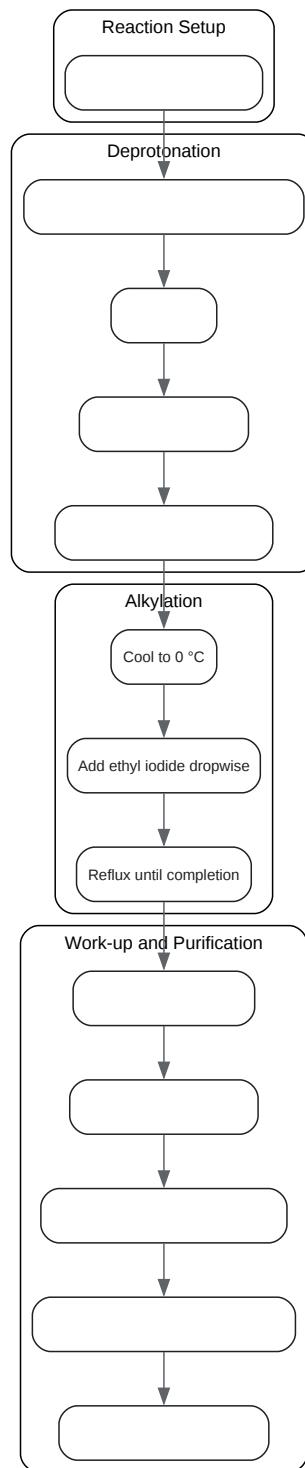
Property	Value	Reference(s)
Topological Polar Surface Area (TPSA)	18.5 Å ²	[PubChem]
logP (Octanol-Water Partition Coefficient)	1.8396	[Guidechem]
Hydrogen Bond Donors	0	[ChemScene]
Hydrogen Bond Acceptors	2	[ChemScene]
Rotatable Bonds	7	[ChemScene]

Experimental Protocols

Synthesis of **1,4-Diethoxybutane** via Williamson Ether Synthesis

The most common and straightforward method for the synthesis of **1,4-Diethoxybutane** is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.^[8] In this case, 1,4-butanediol is deprotonated twice, followed by reaction with an ethylating agent.

Materials:


- 1,4-Butanediol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Ethyl iodide (or ethyl bromide)
- Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen to ensure an inert atmosphere.
- **Deprotonation:** Anhydrous THF (or DMF) is added to the flask, followed by 1,4-butanediol (1.0 equivalent). The flask is cooled to 0 °C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
- **Alkylation:** The reaction mixture is cooled back to 0 °C, and ethyl iodide (2.2 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction mixture is heated to reflux and maintained at that temperature until the reaction is complete (monitoring by TLC or GC is recommended).
- **Work-up:** The reaction is cooled to room temperature and cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

- Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure **1,4-Diethoxybutane**.[9]

Synthesis Workflow for 1,4-Diethoxybutane

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **1,4-Diethoxybutane**.

Purification Protocol

For the purification of commercially available or synthesized **1,4-Diethoxybutane**, particularly to remove peroxides and water, the following general procedure for ethers can be employed. [10]

Materials:

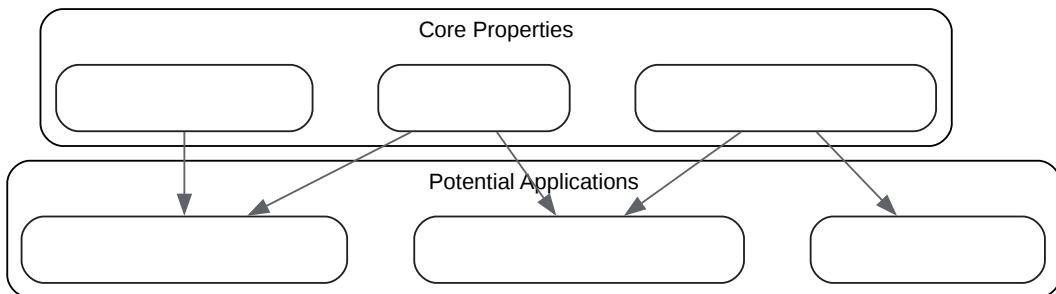
- Crude **1,4-Diethoxybutane**
- Peroxide test strips or potassium iodide solution
- Aqueous solution of sodium sulfite (5-10%) or ferrous sulfate
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Distillation apparatus

Procedure:

- Peroxide Test: Before any heating, test a small sample of the ether for the presence of peroxides.
- Peroxide Removal (if necessary): If peroxides are present, wash the ether with a freshly prepared aqueous solution of sodium sulfite or ferrous sulfate until a negative peroxide test is obtained.[6] Subsequently, wash with water to remove the reducing agent, followed by a brine wash.
- Drying: Dry the peroxide-free ether over a suitable drying agent like anhydrous $MgSO_4$ or Na_2SO_4 .
- Distillation: Filter off the drying agent and purify the ether by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the correct temperature.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of **1,4-Diethoxybutane**.


- ^1H NMR (Proton Nuclear Magnetic Resonance): The ^1H NMR spectrum of **1,4-Diethoxybutane** is expected to show a triplet for the methyl protons ($-\text{CH}_3$) of the ethoxy groups, a quartet for the methylene protons ($-\text{OCH}_2-$) of the ethoxy groups, and two multiplets for the methylene protons of the butane backbone ($-\text{OCH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{O}-$).
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The ^{13}C NMR spectrum will display distinct signals for the different carbon environments: the methyl carbons of the ethoxy groups, the methylene carbons of the ethoxy groups, and the two types of methylene carbons in the butane chain.[\[1\]](#)
- IR (Infrared) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of $1050\text{-}1150\text{ cm}^{-1}$.[\[11\]](#) The spectrum will also show C-H stretching and bending vibrations for the alkyl groups.
- MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M^+) at $m/z = 146$. Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[\[1\]](#)[\[12\]](#)

Applications

While **1,4-Diethoxybutane** is not widely cited as a key component in drug formulations, its properties make it a potentially valuable, yet under-explored, solvent in organic synthesis, including the synthesis of pharmaceutical intermediates.[\[13\]](#)

- High-Boiling Point Solvent: With a boiling point over $160\text{ }^\circ\text{C}$, it can be used in reactions that require elevated temperatures to proceed at a reasonable rate. This is an advantage over more common, lower-boiling ether solvents like diethyl ether and THF.[\[13\]](#)
- Solvent for Organometallic Reactions: Its aprotic and polar nature makes it a suitable medium for reactions involving organometallic reagents, such as Grignard reagents or organolithium compounds, where protic solvents would be destructive.[\[13\]](#)
- Phase-Transfer Catalysis: The polyether-like structure suggests potential applications as a phase-transfer catalyst, similar to crown ethers or glymes, to facilitate reactions between reactants in immiscible phases.[\[13\]](#)

Potential Applications of 1,4-Diethoxybutane

[Click to download full resolution via product page](#)

Relationship between properties and potential applications.

Safety Information

1,4-Diethoxybutane is a flammable liquid and vapor.^[4] It can cause skin and serious eye irritation, and may cause respiratory irritation.^[4] Standard laboratory safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with all ethers, care should be taken to avoid the formation of explosive peroxides.

Conclusion

1,4-Diethoxybutane is a versatile diether with a useful profile of physical and chemical properties. Its high boiling point and stability make it a valuable solvent for specialized applications in organic synthesis. While not a direct component of pharmaceuticals, its role as a reaction medium for the synthesis of complex organic molecules, including potential drug candidates, should not be overlooked. This guide provides the foundational knowledge for researchers and scientists to safely handle, synthesize, and effectively utilize **1,4-Diethoxybutane** in their work. Further research into its specific applications and reaction kinetics would be beneficial to fully exploit its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Diethoxybutane | C8H18O2 | CID 232578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-diethoxy- [webbook.nist.gov]
- 3. chemscene.com [chemscene.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ch13 - Sample IR spectra [chem.ucalgary.ca]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Diethoxybutane: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b077941#physical-and-chemical-properties-of-1-4-diethoxybutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com